2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-{[3-(4-CHLOROPHENYL)-7-OXO-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by the presence of a thiazole ring fused with a pyrimidine ring, along with a chlorophenyl group and a furan moiety
Preparation Methods
The synthesis of 2-{[3-(4-CHLOROPHENYL)-7-OXO-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multi-step reactions. The synthetic route often starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the chlorophenyl and furan groups. Common reagents used in these reactions include sulfur, chlorinating agents, and various organic solvents. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-{[3-(4-CHLOROPHENYL)-7-OXO-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It may be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
- 2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE
- 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of 2-{[3-(4-CHLOROPHENYL)-7-OXO-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H13ClN4O3S3 |
---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H13ClN4O3S3/c19-10-3-5-11(6-4-10)23-15-14(29-18(23)27)16(25)22-17(21-15)28-9-13(24)20-8-12-2-1-7-26-12/h1-7H,8-9H2,(H,20,24)(H,21,22,25) |
InChI Key |
IYQMTHXNPWLXRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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